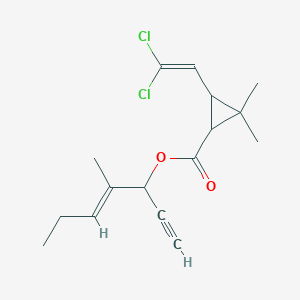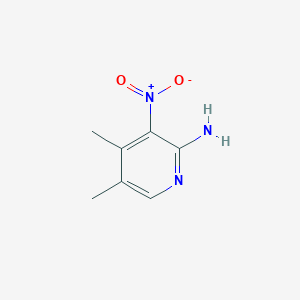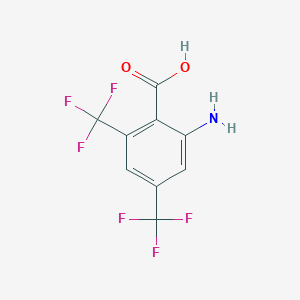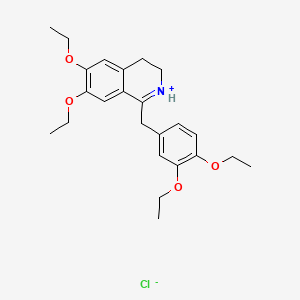![molecular formula C89H150N2O8 B11927388 [(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “[(Z)-18-[3-[3-(dietilamino)propil-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenil]oxioctadec-9-enoxi]-3-oxopropil]amino]propaniloxi]octadec-9-en-7-il] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoato” es una molécula orgánica compleja caracterizada por múltiples cadenas de ácidos grasos insaturados y grupos funcionales.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso generalmente comienza con la preparación de las cadenas de ácidos grasos insaturados, seguida de la introducción del grupo dietilamino y la formación de enlaces éster. Las condiciones de reacción a menudo requieren temperaturas controladas, catalizadores específicos y disolventes para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para alcanzar los estándares de calidad requeridos para las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Las cadenas de ácidos grasos insaturados se pueden oxidar para formar epóxidos o derivados hidroxilados.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo dietilamino se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr la sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos o compuestos hidroxilados, mientras que la reducción generalmente produce alcoholes.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y los efectos de la insaturación en la reactividad química.
Biología: Investigado por su posible papel en la estructura y función de la membrana celular debido a su naturaleza anfipática.
Medicina: Explorado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y tensioactivos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con las membranas celulares y objetivos moleculares específicos. Las cadenas de ácidos grasos insaturados se pueden integrar en bicapas lipídicas, afectando la fluidez y función de la membrana. Además, el grupo dietilamino puede interactuar con proteínas o enzimas, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- [(Z)-18-[3-[3-(dimetilamino)propil-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenil]oxioctadec-9-enoxi]-3-oxopropil]amino]propaniloxi]octadec-9-en-7-il] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoato
- [(Z)-18-[3-[3-(dietilamino)propil-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenil]oxioctadec-9-enoxi]-3-oxopropil]amino]propaniloxi]octadec-9-en-7-il] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoato
Unicidad
La singularidad de este compuesto radica en su combinación específica de cadenas de ácidos grasos insaturados y grupos funcionales, que le confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una reactividad mejorada o interacciones específicas con objetivos biológicos, lo que lo hace valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C89H150N2O8 |
|---|---|
Peso molecular |
1376.1 g/mol |
Nombre IUPAC |
[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C89H150N2O8/c1-7-13-17-21-23-25-27-29-31-33-35-37-39-45-51-57-65-74-88(94)98-84(70-61-19-15-9-3)72-63-55-49-43-41-47-53-59-67-82-96-86(92)76-80-91(79-69-78-90(11-5)12-6)81-77-87(93)97-83-68-60-54-48-42-44-50-56-64-73-85(71-62-20-16-10-4)99-89(95)75-66-58-52-46-40-38-36-34-32-30-28-26-24-22-18-14-8-2/h13-14,17-18,23-26,29-32,35-38,45-46,51-52,55-56,63-64,84-85H,7-12,15-16,19-22,27-28,33-34,39-44,47-50,53-54,57-62,65-83H2,1-6H3/b17-13-,18-14-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-,51-45-,52-46-,63-55-,64-56- |
Clave InChI |
XSQVIMUGWPVECK-QEAPGHMNSA-N |
SMILES isomérico |
CCCCCCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC)CCCN(CC)CC |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCCN(CC)CC)CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)

![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)







![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
